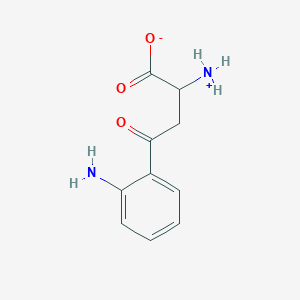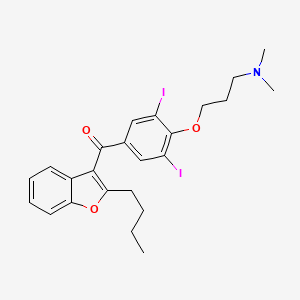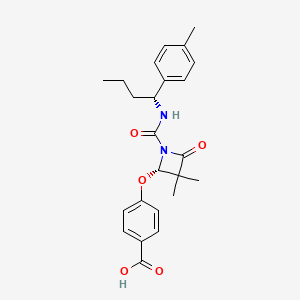![molecular formula C16H34O8S2 B1673971 (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid CAS No. 5662-81-7](/img/structure/B1673971.png)
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule with several functional groups, including a thiazolidine ring, a carboxylic acid group, and a methoxyphenyl group. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or functional group transformations . For instance, thiazolidine rings can be formed through the reaction of an amine, a thiol, and a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine ring, which is a five-membered ring containing a nitrogen and a sulfur atom. It also has a carboxylic acid group (-COOH) and a methoxyphenyl group (a phenyl ring with a methoxy group attached) .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the thiazolidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the methoxyphenyl group could contribute to its hydrophobicity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A novel series of pyridazinones, thiazoles derivatives, and other heterocycles were prepared from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, which is structurally related to the given compound. These compounds were synthesized via interactions with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions. The antimicrobial activities of some compounds were studied, showcasing the utility of this chemical scaffold in generating biologically active molecules (El-Hashash, Essawy, & Fawzy, 2014).
The reaction between 2-pyridylamides of Z-4-aryl-2-hydroxy-4-oxobut-2-enoic acids with diazomethane led to the synthesis of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines. The structure of these compounds was demonstrated via XRD, highlighting the versatility of the core structure in synthesizing complex heterocyclic compounds (Aliev, Atovmyan, Kataev, & Zalesov, 2007).
Biological Activity and Applications
The design and synthesis of new series of Pyrazolines based Thiazolidin-4-one derivatives were reported. These compounds were synthesized from a related precursor and evaluated for their potential anticancer and HIV activities. The study provides insights into the structural modifications and biological evaluations of thiazolidinone derivatives, demonstrating the application of this chemical framework in developing therapeutic agents (Patel, Gor, Patel, & Shah, 2013).
Spectroscopic investigations of para-Methyl and Para-Methoxy Maleanilinic Acids, which share a functional resemblance with the compound of interest, were conducted. These studies included thermal analyses and theoretical calculations, providing a comprehensive understanding of their molecular structures. Additionally, their cytotoxicity against carcinoma cells was evaluated, indicating the potential for developing anticancer agents (Zayed, El-desawy, & Eladly, 2019).
Direcciones Futuras
Propiedades
Número CAS |
5662-81-7 |
|---|---|
Nombre del producto |
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid |
Fórmula molecular |
C16H34O8S2 |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15NO4S/c1-19-11-5-3-2-4-10(11)14-15(8-9-20-14)12(16)6-7-13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18)/b7-6- |
Clave InChI |
LSCOQDOWFVSGMZ-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC=C1C2N(CCS2)C(=O)/C=C\C(=O)O |
SMILES |
COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O |
SMILES canónico |
COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Hydroxy-PEG3-SS-PEG3-alcohol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)
![tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate](/img/structure/B1673905.png)
![tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673908.png)
![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)

![[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid](/img/structure/B1673911.png)